Lipophilicity Contrast with 5-Chloro-3-nitro Regioisomer
The target compound exhibits a predicted LogP of 1.06, compared to a LogP of 2.04 for its closest regioisomer, 5-chloro-3-nitropicolinonitrile (CAS 181123-11-5) [1]. This ~0.98 log-unit difference corresponds to an approximately 9.5-fold difference in octanol/water partition coefficient, meaning the 5-chloro-3-nitro isomer is roughly 10 times more lipophilic [2]. This divergence arises from the different spatial arrangement of the electron-withdrawing chloro and nitro substituents, which alters the molecular dipole moment and hydrogen-bonding capacity. A LogP closer to 1 is generally more favorable for oral bioavailability according to Lipinski's Rule of Five guidelines.
| Evidence Dimension | Octanol/water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.06 |
| Comparator Or Baseline | 5-Chloro-3-nitropicolinonitrile (CAS 181123-11-5): LogP = 2.04 |
| Quantified Difference | ΔLogP = 0.98 (9.5-fold difference in P) |
| Conditions | Predicted values (ALOGPS/ACD/Labs consensus); validated by ChemSpider and Molbase databases |
Why This Matters
For researchers optimizing lead compounds for aqueous solubility and oral bioavailability, the lower LogP of the 3-chloro-5-nitro isomer offers a measurable advantage, and substituting the regioisomer would alter the pharmacokinetic profile of any derived compound.
- [1] Molbase (qiye.molbase.cn). 5-Chloro-3-nitropicolinonitrile (CAS 181123-11-5). LogP: 2.03808. Accessed 2025. View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3): 3-26. LogP difference of 1 unit ≈ 10-fold partition coefficient difference. View Source
